

The Neuroprotective Efficacy of (3S)-Butylphthalide in Preclinical Stroke Models: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

(3S)-Butylphthalide (L-NBP), a synthetic compound derived from celery seeds, has emerged as a promising neuroprotective agent for the treatment of ischemic stroke. Extensive preclinical research utilizing various stroke models has demonstrated its multifaceted mechanism of action, which mitigates neuronal damage and promotes functional recovery. This technical guide provides an in-depth overview of the quantitative efficacy, experimental methodologies, and key signaling pathways associated with the neuroprotective effects of L-NBP in stroke models.

Quantitative Efficacy of (3S)-Butylphthalide in Stroke Models

The neuroprotective effects of NBP have been quantified across numerous preclinical studies, demonstrating significant improvements in key stroke outcome measures. The data consistently show a reduction in brain infarct volume and an enhancement of neurological function following NBP administration.



Efficacy Parameter	Stroke Model	Treatment Regimen	Key Findings	Reference
Infarct Volume	MCAO (45 min) in mice	NBP (intravenous) for 7 days post- reperfusion	Significant decrease in infarct volume at 3 days post- MCAO.[1]	[1]
Neurological Function	MCAO (45 min) in mice	NBP (intravenous) for 7 days post- reperfusion	Superior sensorimotor function (adhesive removal test, balance beam test) at 1 and 3 days post- MCAO.[1]	[1]
Neurological Deficits	Ischemic Reperfusion (I/R) in rats	NBP	Profoundly decreased neurological scores.[2]	[2]
Cerebral Blood Flow	Ischemic Reperfusion (I/R) in rats	NBP	Enhanced cerebral blood flow.[2]	[2]
Collateral Artery Diameter	Focal Ischemia in mice	NBP (80 mg/kg, intranasal) for 14 days	Increased diameter of ipsilateral collaterals from 16.9±0.82 µm (vehicle) to 20.23±0.81 µm. [3][4]	[3][4]
Artery Density	Focal Ischemia in mice	NBP (80 mg/kg, intranasal) for 14 days	Significantly increased artery density in the	[3][4]



ischemic and peri-infarct regions.[3][4]

Core Mechanisms of Neuroprotection

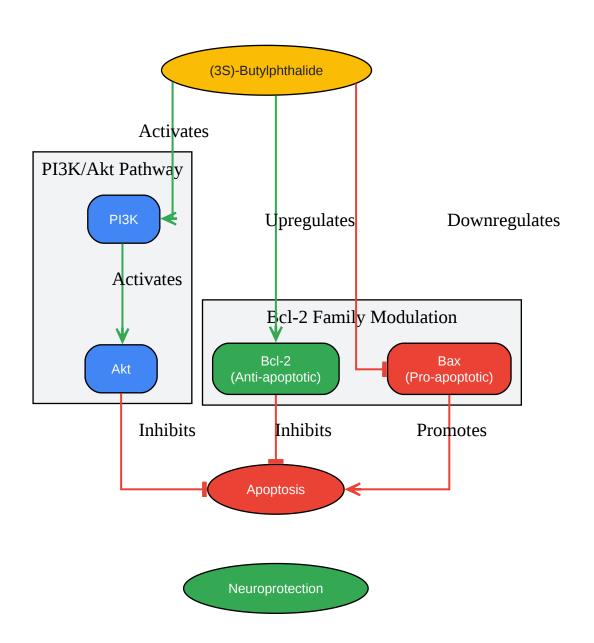
The neuroprotective effects of **(3S)-Butylphthalide** are attributed to its ability to modulate multiple pathological cascades initiated by cerebral ischemia. The primary mechanisms include antioxidant effects, anti-inflammatory actions, and inhibition of apoptosis.

Antioxidant Effects via the Nrf2/ARE Pathway

NBP has been shown to bolster the endogenous antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[2][5][6][7] Under ischemic conditions, NBP promotes the translocation of Nrf2 to the nucleus, where it binds to the ARE, leading to the upregulation of various antioxidant and cytoprotective genes.[8]



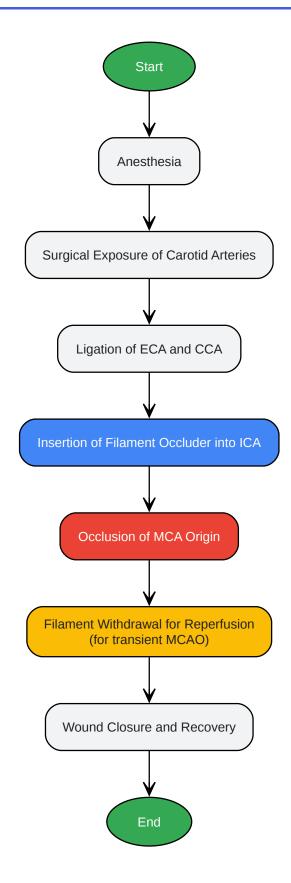












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